2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core substituted with a 4-methoxyphenyl group and a 4-methylbenzyl ether moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole typically involves the following steps:
-
Formation of the Benzimidazole Core:
- Reaction:
o-phenylenediamine+4-methoxybenzaldehyde→2-(4-methoxyphenyl)-1H-benzimidazole
Starting Materials: o-phenylenediamine and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to form the benzimidazole core.
- Reaction:
-
Etherification:
- Starting Materials: 2-(4-methoxyphenyl)-1H-benzimidazole and 4-methylbenzyl chloride.
- Reaction Conditions: The reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
- Reaction:
2-(4-methoxyphenyl)-1H-benzimidazole+4-methylbenzyl chloride→this compound
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
- Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
- Reduction: Reduction reactions can target the benzimidazole core, potentially reducing it to a dihydrobenzimidazole derivative.
- Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
- Oxidation: Formation of 4-methoxybenzoic acid or 4-methylbenzoic acid derivatives.
- Reduction: Formation of dihydrobenzimidazole derivatives.
- Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
- Studied for its antiviral properties, including activity against certain strains of viruses.
Industry:
- Potential use in the development of new pharmaceuticals.
- Application in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is likely multifaceted, involving interactions with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-1H-benzimidazole: Lacks the 4-methylbenzyl ether group, which may result in different biological activity.
- 2-Phenyl-1H-benzimidazole: Lacks both the methoxy and methylbenzyl groups, potentially leading to different chemical and biological properties.
- 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole: Substitution of the methoxy group with a chlorine atom, which could alter its reactivity and biological activity.
Uniqueness: The presence of both the 4-methoxyphenyl and 4-methylbenzyl ether groups in 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole may confer unique chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-9-17(10-8-16)15-26-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFWHKWMXCUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.